molecular formula C9H13BO5 B069131 [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid CAS No. 183474-23-9

[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid

Cat. No.: B069131
CAS No.: 183474-23-9
M. Wt: 212.01 g/mol
InChI Key: OOKSTPITTUKNKA-UHFFFAOYSA-N
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Description

[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H11BO4 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and often requires a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar Suzuki-Miyaura coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group that can participate in a wide range of organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid

Uniqueness: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid is unique due to the presence of both methoxy and methoxymethoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[4-methoxy-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSTPITTUKNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222289
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183474-23-9
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183474-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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